molecular formula C17H14O B13759998 6-Methoxy-1-phenylnaphthalene CAS No. 27331-47-1

6-Methoxy-1-phenylnaphthalene

Cat. No.: B13759998
CAS No.: 27331-47-1
M. Wt: 234.29 g/mol
InChI Key: NHBDORANEGBEIV-UHFFFAOYSA-N
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Description

6-Methoxy-1-phenylnaphthalene is an organic compound with the molecular formula C17H14O It is a derivative of naphthalene, where a methoxy group (-OCH3) is attached to the sixth carbon and a phenyl group is attached to the first carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-phenylnaphthalene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors for the alkylation and coupling reactions to handle large quantities of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-phenylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Mechanism of Action

The mechanism of action of 6-Methoxy-1-phenylnaphthalene involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

27331-47-1

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

6-methoxy-1-phenylnaphthalene

InChI

InChI=1S/C17H14O/c1-18-15-10-11-17-14(12-15)8-5-9-16(17)13-6-3-2-4-7-13/h2-12H,1H3

InChI Key

NHBDORANEGBEIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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